molecular formula C24H21N3O2S2 B6583011 2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,3-dihydro-1H-inden-5-yl)acetamide CAS No. 1252928-54-3

2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,3-dihydro-1H-inden-5-yl)acetamide

Cat. No.: B6583011
CAS No.: 1252928-54-3
M. Wt: 447.6 g/mol
InChI Key: BWTIIKVTZRXOLP-UHFFFAOYSA-N
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Description

This compound belongs to the thieno[3,2-d]pyrimidine class, characterized by a fused heterocyclic core (thiophene and pyrimidine rings) and functionalized with a benzyl group at position 3, a 4-oxo moiety, and a sulfanyl-acetamide chain linked to a 2,3-dihydro-1H-inden-5-yl group. Its structural complexity confers unique physicochemical properties, including moderate lipophilicity (predicted XLogP3 ~3.5) and molecular weight ~495 g/mol .

Properties

IUPAC Name

2-(3-benzyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(2,3-dihydro-1H-inden-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O2S2/c28-21(25-19-10-9-17-7-4-8-18(17)13-19)15-31-24-26-20-11-12-30-22(20)23(29)27(24)14-16-5-2-1-3-6-16/h1-3,5-6,9-13H,4,7-8,14-15H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWTIIKVTZRXOLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)NC(=O)CSC3=NC4=C(C(=O)N3CC5=CC=CC=C5)SC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Thieno[3,2-d]pyrimidine derivatives are widely studied for their structural versatility and biological activities. Below is a detailed comparison with key analogs:

Table 1: Structural and Functional Comparisons

Compound Name Substituents Key Structural Differences Biological Activity Reference
Target Compound 3-benzyl, N-(2,3-dihydro-1H-inden-5-yl) Reference standard Under investigation (potential kinase inhibition)
N-(2,3-dihydro-1H-inden-5-yl)-2-({3-[(3-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide 3-(3-methoxybenzyl) Methoxy group enhances polarity Improved solubility; moderate cytotoxicity in cancer cell lines (IC50 ~12 μM)
N-(4-chlorobenzyl)-2-{[3-(4-methylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide 4-chlorobenzyl, 4-methylbenzyl Halogen and methyl groups increase hydrophobicity Antiproliferative activity (IC50 ~8 μM in HeLa cells)
2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide 3-butyl, N-(3-trifluoromethylphenyl) Trifluoromethyl group improves metabolic stability Enhanced bioavailability (t1/2 >6 hours in murine models)
N-(2,3-dihydro-1H-inden-1-yl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide 3-(3,5-dimethylphenyl), inden-1-yl Steric hindrance from dimethyl groups Reduced enzymatic degradation; unconfirmed anti-inflammatory effects

Key Trends in Structure-Activity Relationships (SAR)

Substituent Effects on Bioactivity: Benzyl vs. Electron-Withdrawing Groups: Halogens (e.g., Cl in ) or trifluoromethyl () enhance receptor affinity but may reduce solubility. Indenyl Position: The 5-position indenyl group (target compound) vs. 1-position () alters spatial orientation, affecting target selectivity.

Synthetic Challenges: The target compound’s indenyl-acetamide linkage requires multi-step synthesis involving Ullmann coupling or Mitsunobu reactions, whereas simpler aryl acetamides (e.g., ) are accessible via nucleophilic substitution .

Spectroscopic Differentiation: NMR: The indenyl protons (δ 6.8–7.2 ppm) and thienopyrimidine carbonyl (δ 165–170 ppm) distinguish the target compound from analogs with methoxybenzyl (δ 3.8 ppm for OCH3) or trifluoromethyl (δ 120–125 ppm in 19F NMR) groups .

Research Findings and Implications

  • Pharmacological Potential: While the target compound lacks confirmed therapeutic data, analogs with similar cores exhibit kinase inhibition (e.g., EGFR, VEGFR2) and antiproliferative effects .
  • Limitations : Its high molecular weight (>500 g/mol) may impede blood-brain barrier penetration, contrasting with smaller analogs like N-(3-methylbutyl) derivatives (MW ~450 g/mol) .
  • Future Directions : Hybridization with indenyl motifs (as in the target compound) could optimize pharmacokinetics for oncology applications, warranting in vivo efficacy studies.

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